molecular formula C11H11NO3 B6291973 2-Ethoxy-6-nitro-1H-indene CAS No. 885959-08-0

2-Ethoxy-6-nitro-1H-indene

Cat. No.: B6291973
CAS No.: 885959-08-0
M. Wt: 205.21 g/mol
InChI Key: BKISOZODKMTMEE-UHFFFAOYSA-N
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Description

2-Ethoxy-6-nitro-1H-indene is an indene derivative featuring a bicyclic structure comprising a benzene ring fused to a cyclopentene ring. The compound is substituted with an ethoxy group (-OCH₂CH₃) at position 2 and a nitro group (-NO₂) at position 6. Based on structural analysis, its molecular formula is estimated as C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. Nitro and alkoxy substituents are known to influence electronic properties, solubility, and biological activity, making this compound a candidate for further investigation.

Properties

IUPAC Name

2-ethoxy-6-nitro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11-6-8-3-4-10(12(13)14)5-9(8)7-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKISOZODKMTMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311420
Record name 2-Ethoxy-6-nitro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885959-08-0
Record name 2-Ethoxy-6-nitro-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885959-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-6-nitro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-nitro-1H-indene typically involves the nitration of 2-ethoxyindene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the sixth position of the indene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-nitro-1H-indene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The indene ring can undergo oxidation to form corresponding indanone derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-Ethoxy-6-amino-1H-indene.

    Substitution: Various substituted indenes depending on the nucleophile used.

    Oxidation: Indanone derivatives.

Scientific Research Applications

2-Ethoxy-6-nitro-1H-indene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Catalysis: The compound and its derivatives are investigated for their catalytic properties in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-nitro-1H-indene and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Ethoxy-6-nitro-1H-indene with structurally related indene derivatives, focusing on substituent effects, molecular properties, and reported activities:

Table 1: Comparison of Key Indene Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Ethoxy (2), Nitro (6) C₁₁H₁₁NO₃ 205.21 (estimated) Hypothesized reactivity in synthesis; potential bioactivity inferred from analogs
1H-Indene, 2-(1-methylethenyl)-6-nitro- 1-Methylethenyl (2), Nitro (6) C₁₂H₁₁NO₂ 201.22 Used as a synthetic intermediate; nitro group enhances electrophilicity
6-Methoxy-2-methyl-1H-indene Methoxy (6), Methyl (2) C₁₁H₁₂O 160.21 Antimicrobial, anticancer properties
Ethyl 1-(2-methoxyacetyl)-6-nitro-2,3-dihydro-1H-indene-2-carboxylate Nitro (6), ester groups (1,2) C₁₅H₁₇NO₆ 307.30 Medicinal chemistry applications; high molecular weight limits bioavailability
6-Amino-2,3-dihydro-1H-indene-5-sulfonamide Amino (6), sulfonamide (5) C₉H₁₀N₂O₂S 210.25 Antiviral activity; sulfonamide enhances target specificity
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1H-inden-1-one Hydroxyimino (2), methoxy (6) C₁₀H₉NO₂ 191.19 Inhibits JAK/STAT pathway; unique mechanism of action

Key Observations

Substituent Effects on Reactivity and Bioactivity

  • Nitro Group : The nitro group at position 6 in this compound is electron-withdrawing, which may enhance electrophilic reactivity in substitution reactions. This feature is shared with 2-(1-methylethenyl)-6-nitro-1H-indene, where the nitro group contributes to its utility in synthetic pipelines .
  • Ethoxy vs. Methoxy : The ethoxy group at position 2 likely increases lipophilicity compared to methoxy-substituted analogs like 6-Methoxy-2-methyl-1H-indene. This could improve membrane permeability in biological systems, though direct evidence is lacking .

Methoxy and methyl groups (e.g., 6-Methoxy-2-methyl-1H-indene) correlate with antimicrobial and anticancer activities, suggesting that this compound may exhibit similar or enhanced effects .

Structural Modifications and Applications The addition of functional groups like sulfonamide (6-Amino-2,3-dihydro-1H-indene-5-sulfonamide) or hydroxyimino (2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1H-inden-1-one) tailors compounds for specific applications, such as antiviral research or pathway inhibition . this compound’s lack of a fused dihydro ring (compared to dihydroindene derivatives) may increase aromatic reactivity, favoring electrophilic aromatic substitution .

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